![molecular formula C7H7N3O B1283553 4-Amino-1H-benzo[d]imidazol-2(3H)-ona CAS No. 75370-65-9](/img/structure/B1283553.png)

4-Amino-1H-benzo[d]imidazol-2(3H)-ona

Descripción general

Descripción

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a benzene ring, with an amino group at the 4-position. This structure is a versatile scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biological targets .

Synthesis Analysis

The synthesis of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to an efficient synthesis with excellent yield . Another method utilizes thiamine hydrochloride as a catalyst in a one-pot synthesis involving 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water, highlighting the use of environmentally benign solvents . Additionally, the compound has been used as a template in the enantioselective synthesis of α-amino acid derivatives, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been studied using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize the synthesized compounds . Single crystal X-ray analysis has been used to study the electronic and spatial structure of related molecules, providing insights into the types of interactions that govern crystal formation, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

4-Amino-1H-benzo[d]imidazol-2(3H)-one serves as a precursor in the formation of various chemical structures. It has been used to prepare phenylazopyrimidone dyes, which exhibit varying absorption abilities depending on the substituents and solvent conditions . The compound's reactivity has also been harnessed in the synthesis of triazole derivatives, which have shown potential pharmacological activity, such as anti-hepatitis B activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the absorption properties of the phenylazopyrimidone dyes derived from it . The compound's ability to form stable crystals through hydrogen bonding and stacking interactions is indicative of its solid-state properties . Furthermore, the antimicrobial activity of some derivatives has been evaluated, with certain compounds showing activity comparable to standard antibiotics .

Aplicaciones Científicas De Investigación

Síntesis orgánica

4-Amino-1H-benzo[d]imidazol-2(3H)-ona: sirve como un intermedio clave en la síntesis de varios compuestos orgánicos. Su anillo de imidazol es un andamiaje crucial en la construcción de moléculas más complejas. Los avances recientes en la síntesis de imidazoles sustituidos han destacado la importancia de estos compuestos en las aplicaciones cotidianas, enfatizando los enlaces construidos durante la formación del imidazol .

Química medicinal

El núcleo de benzimidazol es un importante farmacóforo en el descubrimiento de fármacos. Actúa como bioisóstero de nucleótidos naturales, lo que le permite interactuar eficazmente con proteínas y enzimas. Esta interacción lo convierte en un andamiaje esencial en la química medicinal, donde se utiliza para crear compuestos con una amplia gama de actividades farmacológicas, incluidos efectos antivirales, antitumorales, antihipertensivos y antiinflamatorios .

Inhibición enzimática

Los compuestos que contienen el núcleo de benzimidazol, como la This compound, se han utilizado en el descubrimiento de inhibidores enzimáticos. Por ejemplo, se han utilizado para desarrollar inhibidores potentes para enzimas como Syk (tirosina quinasa del bazo), que son cruciales en las vías de señalización de las células inmunitarias .

Agentes antiproliferativos

El motivo estructural del benzimidazol también se explora por sus propiedades antiproliferativas contra diversas líneas celulares cancerosas. Se han sintetizado y evaluado derivados de This compound por su capacidad para inhibir el crecimiento de células cancerosas, como las células cancerosas de próstata, pulmón y cervical .

Mecanismo De Acción

Target of Action

The compound 4-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 4-amino-1,3-dihydrobenzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway .

Biochemical Pathways

For instance, inhibition of the Syk enzyme could affect the B cell receptor signaling pathway .

Pharmacokinetics

The drug-likeness properties of benzimidazole derivatives suggest that they could have good bioavailability .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects . Some benzimidazole derivatives have also been found to inhibit microtubule assembly formation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSTVNWMJXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567057 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75370-65-9 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

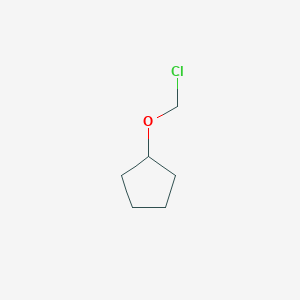

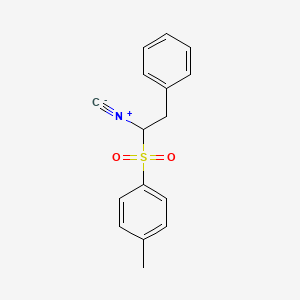

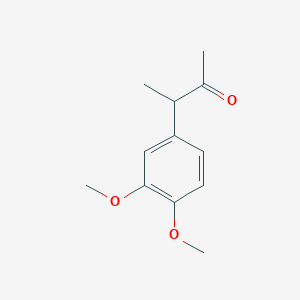

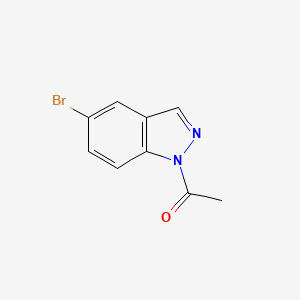

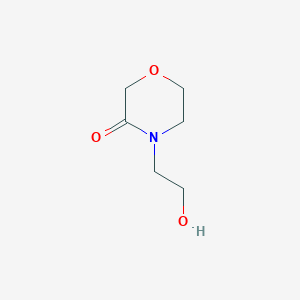

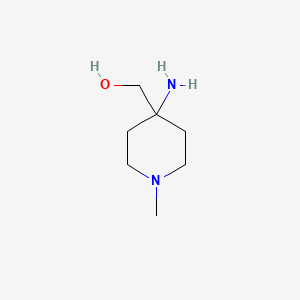

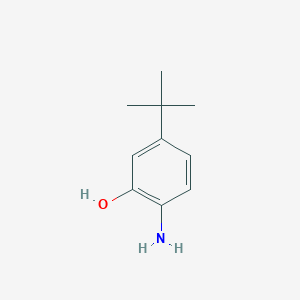

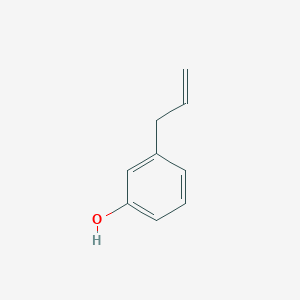

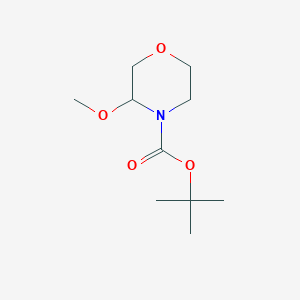

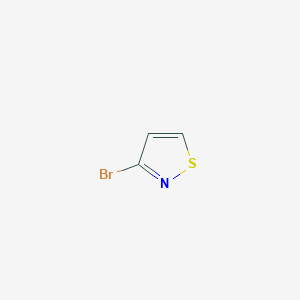

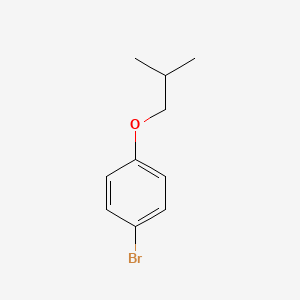

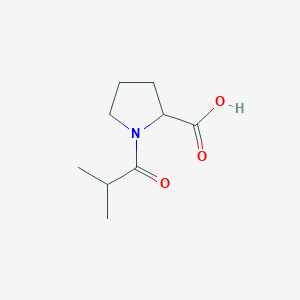

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)